Ginsenoside Rf
Übersicht
Beschreibung
Molecular Structure Analysis
Ginsenoside Rf has a molecular formula of C42H72O14 and a molecular weight of 801.0 g/mol . It is a 12beta-hydroxy steroid, a 3beta-hydroxy steroid, a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid, a 20-hydroxy steroid, and a 3beta-hydroxy-4,4-dimethylsteroid . It derives from a hydride of a dammarane .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Ginsenoside Rf exhibits potential anticancer properties. A study found that it induces G2/M phase cell cycle arrest and apoptosis in human osteosarcoma MG-63 cells through the mitochondrial pathway. This suggests a therapeutic effect on human osteosarcoma (Shangguan, Li, & Zhang, 2014). Additionally, ginsenoside Rf combined with cisplatin enhances the cytotoxic and apoptotic effect of cisplatin in A549 human lung cancer cells, indicating a synergistic effect in cancer therapy (Park et al., 2017).
Anti-Melanogenic Effects
Ginsenoside Rf has been shown to have anti-melanogenic properties, inhibiting melanogenesis in melanocytes and UV-irradiated ex vivo human skin. This is achieved via inhibition of the CREB/MITF pathway, suggesting its potential as an anti-pigmentation agent (Lee et al., 2020).
Anti-Inflammatory and Antinociceptive Effects
Research indicates that ginsenoside Rf has antinociceptive and anti-inflammatory effects. In a rat model of incisional pain, it was found to significantly increase mechanical withdrawal threshold and reduce pro-inflammatory cytokines, suggesting potential for treating pain and inflammation (Kim et al., 2017). It also suppresses MAPKs/NF-κB activation, leading to intestinal anti-inflammatory action, which could be beneficial in treating inflammatory bowel disease (Ahn et al., 2016).
Neuroprotective Effects
Ginsenoside Rf shows promise in treating neurodegenerative diseases like Huntington’s disease. It reduces mutant huntingtin aggregation and cellular apoptosis in a cellular model of Huntington’s disease, suggesting its potential as a therapeutic candidate (Lee et al., 2021).
Effects on Gastrointestinal Motility
It modulates the pacemaker activities of interstitial cells of Cajal in the gastrointestinal tract, thereby potentially regulating intestinal motility (Han et al., 2012).
Antiviral Properties
Ginsenoside Rf demonstrates significant antiviral activities against coxsackievirus B3 and human rhinovirus 3, suggesting its potential in treating viral infections (Song et al., 2014).
Enhancement of Exercise Endurance
Ginsenoside Rf enhances exercise endurance in mice, potentially by stimulating myoblast differentiation and mitochondrial biogenesis. This indicates its role in improving exercise performance (Lim et al., 2022).
Regulation of Lipoprotein Metabolism
It regulates lipoprotein metabolism through peroxisome proliferator-activated receptor alpha (PPARalpha), indicating potential benefits in metabolic disorders (Lee, Gonzalez, & Yoon, 2006).
Adipogenesis and Obesity
Ginsenoside Rf interacts with PPARγ, a major transcriptional factor of adipogenesis, showing promise as an antiobesity treatment by affecting adipocyte differentiation and development (Siraj et al., 2014).
Modulation of Receptor Channels
It enhances glycine-induced inward peak current in Xenopus oocytes, suggesting a role in regulating glycine receptor activity (Noh et al., 2003).
Prevention of Osteoporosis
Aqueous ginseng extract with ginsenosides, including Rf, prevents postmenopausal bone loss by inhibiting osteoclast differentiation and regulating estrogen receptor-α mRNA levels, indicating its use in treating osteoporosis (Lee et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIOUZHBUYLDHW-XUBRWZAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904205 | |
Record name | Ginsenoside Rf | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rf | |
CAS RN |
52286-58-5 | |
Record name | Ginsenoside Rf | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52286-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rf | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rf | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ginsenoside RF | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE RF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOS8BON5YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.